

Nortriptyline protein binding plasma comparison other antidepressants

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Compound Focus: Nortriptyline Hydrochloride

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Plasma Protein Binding of Antidepressants: Quantitative Comparison

The table below summarizes plasma protein binding data for nortriptyline and other antidepressants, compiled from scientific literature. Values are presented as mean \pm standard deviation where available.

Drug Name	Drug Class	Free Fraction in Plasma (%)	% Plasma Protein Binding	Experimental Conditions / Notes
Nortriptyline	Tricyclic Antidepressant (TCA)	8.59 \pm 0.86 [1]	~91.4%	Measured in 51 subjects; binding independent of therapeutic concentration and sex [1].
Amitriptyline	Tricyclic Antidepressant (TCA)	4.31 \pm 0.59 [1]	~95.7%	Method: equilibrium distribution between red cells and plasma [1].

Drug Name	Drug Class	Free Fraction in Plasma (%)	% Plasma Protein Binding	Experimental Conditions / Notes
Imipramine, Clomipramine	Tricyclic Antidepressant (TCA)	-	Strongly bound, ~95% [2]	Interindividual variation in free fraction can be up to 4-fold [2].
Fluoxetine	Selective Serotonin Reuptake Inhibitor (SSRI)	-	≥95% [3]	-
Paroxetine	Selective Serotonin Reuptake Inhibitor (SSRI)	-	≥95% [3]	-
Sertraline	Selective Serotonin Reuptake Inhibitor (SSRI)	-	≥95% [3]	-
Fluvoxamine	Selective Serotonin Reuptake Inhibitor (SSRI)	-	~77% [3]	-
Citalopram	Selective Serotonin Reuptake Inhibitor (SSRI)	-	~50% [3]	-
Reboxetine	Selective Norepinephrine Reuptake Inhibitor (sNRI)	-	96-97% [4]	-
Atomoxetine	Selective Norepinephrine Reuptake Inhibitor (sNRI)	-	98% [4]	-

Experimental Protocols for Protein Binding Determination

The key data for nortriptyline and amitriptyline were obtained using a specific methodological approach designed to improve accuracy.

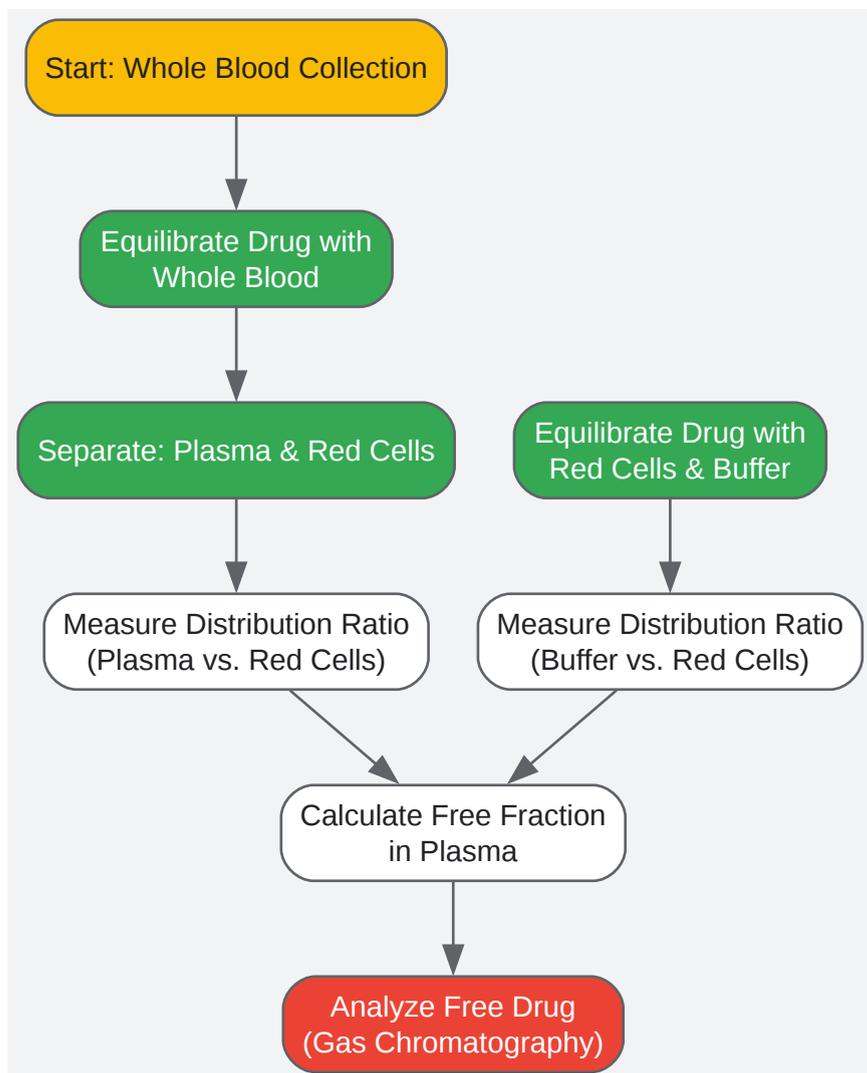
- **Method:** A novel technique determining equilibrium distribution between red cells and plasma, and between red cells and a buffer solution [1].
- **Key Advantages:** This method avoids denaturation of binding proteins by achieving equilibrium rapidly and maintains plasma composition without alteration [1].
- **Procedure:**
 - Whole blood samples are equilibrated with the drug.
 - A separate sample of red blood cells is equilibrated with a drug-containing buffer solution.
 - The distribution ratios from these two equilibria are used to calculate the fraction of free drug in the plasma.
- **Analytical Measurement:** The amount of free drug was readily measurable using gas chromatography [1].
- **Methodological Reliability:** The technique showed low variability, with duplicate determinations having coefficients of variation of 6% for amitriptyline and 4.8% for nortriptyline [1].

Research Implications and Context

Understanding plasma protein binding data is crucial for interpreting its impact on drug disposition and activity.

- **Clinical Significance:** While interindividual differences in the free fraction of TCAs exist, they are considered a relatively less important source of variability compared to the 20- to 30-fold differences in total plasma concentrations observed between individuals [2].
- **Receptor and Transporter Binding:** It is important to distinguish plasma protein binding from a drug's binding to its molecular targets (e.g., monoamine transporters). Structural studies show that despite different functions, proteins like the serotonin transporter (SERT) and monoamine oxidases (MAO) can share similarities in the shape and electronic features of their binding sites, which is relevant for drug design [5].

The following diagram illustrates the experimental workflow used to determine the plasma protein binding of nortriptyline and amitriptyline.



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